molecular formula C16H20N2O3S B4924481 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4924481
M. Wt: 320.4 g/mol
InChI Key: NELBBNFHJUDEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound featuring a thiophene ring substituted with cyano, ethyl, and methyl groups, and a cyclohexane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by heterocyclization to form the thiophene ring . The reaction conditions often involve the use of solvents like DMF and catalysts such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to the combination of the thiophene ring with cyano, ethyl, and methyl groups, and the cyclohexane ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid (CAS No. 303135-55-9) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • Synonyms : Cyclohexanecarboxylic acid, 2-[[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl]-

Structural Features

The compound features a thiophene ring, a cyano group, and a cyclohexane backbone, which contribute to its unique chemical properties and biological activities.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study evaluated the antiproliferative effects of various substituted thiophene derivatives, including those similar to this compound. The results demonstrated that certain derivatives showed high inhibitory activity against human adenocarcinoma cell lines (MCF-7) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The cyano group can participate in hydrogen bonding, while the thiophene ring engages in π-π interactions with aromatic residues in proteins, modulating enzyme activity.
  • Cell Cycle Arrest : Some studies suggest that compounds with similar structures may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study reported the synthesis of various derivatives and their evaluation for antitumor activity. Compounds with higher electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the interaction between the compound and cellular pathways involved in apoptosis and proliferation. It was found that specific substitutions on the thiophene ring significantly influenced biological activity .

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes:

  • Cyanoacetylation : This involves reacting substituted thiophene derivatives with malononitrile or ethyl cyanoacetate under basic conditions.
  • Purification Techniques : Purification is often achieved through flash column chromatography or recrystallization to obtain high-purity products .

Industrial Production

For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield efficiency .

Data Summary

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
Antitumor ActivitySignificant against MCF-7 cells
Mechanism of ActionEnzyme inhibition, cell cycle arrest

Properties

IUPAC Name

2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-10-9(2)22-15(13(10)8-17)18-14(19)11-6-4-5-7-12(11)16(20)21/h11-12H,3-7H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELBBNFHJUDEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.